N-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-2-butanamine oxalate
Overview
Description
N-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-2-butanamine oxalate is a useful research compound. Its molecular formula is C22H29NO6 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.19948764 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analytical Toxicology : A study by Kintz (1997) demonstrated the use of gas chromatography-mass spectrometry (GC-MS) to identify N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) and its metabolite in urine, saliva, and sweat. This methodology is crucial for the detection of such compounds in biological specimens, particularly in forensic toxicology (Kintz, 1997).
Chemical Synthesis : Hartenstein and Sicker (1993) conducted research on the synthesis of cyclic hydroxamic acids and lactams, which are important in medicinal chemistry. They investigated the hydrogenation of ethyl 2-nitrophenyl oxalate derivatives, highlighting the versatility of these compounds in chemical synthesis (Hartenstein & Sicker, 1993).
Material Science : In the field of construction materials, Rong-bing and Jian (2005) explored the synthesis of a shrinkage-reducing admixture (SRA) using 2-butoxy ethanol and ethylene oxide. This research contributes to the development of more stable and durable cementitious materials (Rong-bing & Jian, 2005).
Pharmacology : Bogaert et al. (2001) studied the effects of a neuronal calcium channel blocker in the context of cerebral ischemia. Their research highlights the potential therapeutic applications of such compounds in the treatment of neurological conditions (Bogaert et al., 2001).
Polymer Science : Shin, Ahn, and Lee (2001) conducted research on the anionic polymerization of isocyanates with optical functionalities. Their study contributes to the development of new materials with specific optical properties, which have applications in various technological fields (Shin, Ahn, & Lee, 2001).
Properties
IUPAC Name |
oxalic acid;N-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]butan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2.C2H2O4/c1-3-17(2)21-13-14-22-15-16-23-20-12-8-7-11-19(20)18-9-5-4-6-10-18;3-1(4)2(5)6/h4-12,17,21H,3,13-16H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXABYAWOXQTSQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOCCOC1=CC=CC=C1C2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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